An In-Depth Technical Guide to 3-(3-Fluorophenyl)-4'-methoxypropiophenone (CAS No. 898788-76-6)
An In-Depth Technical Guide to 3-(3-Fluorophenyl)-4'-methoxypropiophenone (CAS No. 898788-76-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)-4'-methoxypropiophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and in-depth spectral characterization. Furthermore, it explores the rationale behind its synthesis and the strategic importance of its structural features, particularly the fluorinated phenyl ring, in the context of modern drug development. This guide is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel bioactive molecules.
Introduction and Chemical Identity
3-(3-Fluorophenyl)-4'-methoxypropiophenone, registered under CAS Number 898788-76-6, is a propiophenone derivative featuring a 3-fluorophenyl group and a 4-methoxyphenyl group. Its molecular structure combines key pharmacophoric elements that are prevalent in many biologically active compounds. The presence of a fluorine atom, a methoxy group, and a flexible three-carbon chain makes it a versatile scaffold for the synthesis of a wide range of potential therapeutic agents.
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 898788-76-6 | [1] |
| IUPAC Name | 3-(3-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | [1] |
| Molecular Formula | C₁₆H₁₅FO₂ | [1] |
| Molecular Weight | 258.29 g/mol | [1] |
| Predicted Boiling Point | 395.6 ± 27.0 °C | [1] |
| Predicted Density | 1.140 ± 0.06 g/cm³ | [1] |
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// Propiophenone chain c -- g [len=1.5]; g -- o [style=double, len=1.5]; g -- h [len=1.5]; h -- i [len=1.5];
// Phenyl ring 2 i -- j [len=1.5]; j -- k [len=1.5]; k -- l [len=1.5]; l -- m [len=1.5]; m -- n [len=1.5]; n -- j [len=1.5];
// Substituents f -- p [len=1.5]; p -- r [len=1.5]; r -- s [len=1.5]; s -- t [len=1.5]; l -- q [len=1.5]; }
Figure 1: Chemical structure of 3-(3-Fluorophenyl)-4'-methoxypropiophenone.
Synthesis and Mechanistic Insights
The most logical and widely applicable method for the synthesis of 3-(3-Fluorophenyl)-4'-methoxypropiophenone is the Friedel-Crafts acylation. This powerful carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule reveals a clear disconnection at the bond between the carbonyl carbon and the methoxy-substituted aromatic ring. This points to a Friedel-Crafts acylation reaction between anisole (methoxybenzene) and a suitable acylating agent, namely 3-(3-fluorophenyl)propionyl chloride.
Figure 2: Retrosynthetic analysis of 3-(3-Fluorophenyl)-4'-methoxypropiophenone.
Synthesis of the Acylating Agent: 3-(3-Fluorophenyl)propionyl Chloride
The requisite acyl chloride is readily prepared from its corresponding carboxylic acid, 3-(3-fluorophenyl)propanoic acid. This transformation is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2] Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)propionyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-fluorophenyl)propanoic acid (1.0 equivalent).
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Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature.
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Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the evolution of gases.
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After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude 3-(3-fluorophenyl)propionyl chloride is typically of sufficient purity to be used directly in the subsequent Friedel-Crafts reaction.
Friedel-Crafts Acylation: Synthesis of 3-(3-Fluorophenyl)-4'-methoxypropiophenone
The final step involves the Lewis acid-catalyzed acylation of anisole with the prepared 3-(3-fluorophenyl)propionyl chloride. Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation.[3] The methoxy group of anisole is an activating, ortho-, para-directing group. Due to steric hindrance from the methoxy group, the para-acylated product is generally favored.
Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)-4'-methoxypropiophenone
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent such as dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 3-(3-fluorophenyl)propionyl chloride (1.0 equivalent) in dichloromethane to the stirred suspension.
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After the addition is complete, add a solution of anisole (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-(3-Fluorophenyl)-4'-methoxypropiophenone.
Figure 3: Workflow for the synthesis of 3-(3-Fluorophenyl)-4'-methoxypropiophenone.
Spectroscopic Characterization
While specific experimental spectra for 3-(3-Fluorophenyl)-4'-methoxypropiophenone are not widely available in the public domain, a detailed analysis of its expected spectral data can be inferred from the known values of closely related compounds and the fundamental principles of spectroscopic interpretation.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
Table 2: Predicted ¹H NMR Data for 3-(3-Fluorophenyl)-4'-methoxypropiophenone
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.95 | d | 2H | Aromatic (ortho to C=O) |
| ~ 7.30 | m | 1H | Aromatic (3-fluorophenyl) |
| ~ 7.00 - 7.15 | m | 3H | Aromatic (3-fluorophenyl) |
| ~ 6.95 | d | 2H | Aromatic (meta to C=O) |
| ~ 3.85 | s | 3H | -OCH₃ |
| ~ 3.25 | t | 2H | -C(=O)-CH₂- |
| ~ 3.05 | t | 2H | -CH₂-ArF |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will be characterized by a downfield signal for the carbonyl carbon.
Table 3: Predicted ¹³C NMR Data for 3-(3-Fluorophenyl)-4'-methoxypropiophenone
| Chemical Shift (δ, ppm) | Assignment |
| ~ 198 | C=O |
| ~ 163 (d, J ≈ 245 Hz) | C-F |
| ~ 163 | C-OCH₃ |
| ~ 114 - 142 | Aromatic Carbons |
| ~ 55 | -OCH₃ |
| ~ 38 | -C(=O)-CH₂- |
| ~ 30 | -CH₂-ArF |
Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch.
Table 4: Predicted IR Absorption Bands for 3-(3-Fluorophenyl)-4'-methoxypropiophenone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000-3100 | Medium | Aromatic C-H stretch |
| ~ 2850-2950 | Medium | Aliphatic C-H stretch |
| ~ 1680 | Strong | C=O stretch (aryl ketone) |
| ~ 1600, 1510 | Medium-Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | C-O stretch (aryl ether) |
| ~ 1170 | Strong | C-F stretch |
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Fragmentation for 3-(3-Fluorophenyl)-4'-methoxypropiophenone
| m/z | Proposed Fragment |
| 258 | [M]⁺ |
| 135 | [CH₃OC₆H₄CO]⁺ (base peak) |
| 123 | [FC₆H₄CH₂CH₂]⁺ |
| 109 | [FC₆H₄CH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties.[4] The 3-fluorophenyl moiety in the target molecule can confer several advantages:
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Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to an increased half-life of the drug.
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Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing potency.
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Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Propiophenone derivatives are known intermediates in the synthesis of various pharmaceuticals.[5] The structural framework of 3-(3-Fluorophenyl)-4'-methoxypropiophenone makes it a valuable precursor for the synthesis of compounds targeting a range of biological systems.
Safety and Handling
As with all laboratory chemicals, 3-(3-Fluorophenyl)-4'-methoxypropiophenone should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-(3-Fluorophenyl)-4'-methoxypropiophenone is a valuable building block for medicinal chemists and drug development professionals. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of the 3-fluorophenyl group offers strategic advantages for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. This technical guide provides a foundational understanding of this compound, which should facilitate its application in the synthesis of next-generation drug candidates.
